![molecular formula C8H5BrN2O2 B1384235 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 355135-40-9](/img/structure/B1384235.png)
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
“7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . This compound is solid in its physical form .
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-6-10-7 (12)3-8 (13)11 (6)4-5/h1-2,4H,3H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.04 and is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been explored in various synthetic pathways and structural characterizations. Molnár et al. (2009) demonstrated the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including the bromo derivatives, through thermal cyclization and decarboxylation processes (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009). Similarly, Yale and Sheehan (1973) explored the derivatives of 4H-pyrido[1,2-α]pyrimidin-4-one, focusing on the reaction processes and yields of these compounds (Yale & Sheehan, 1973).
Pharmacological Properties
A key area of research for these compounds is their potential pharmacological applications. For instance, La Motta et al. (2007) found that pyrido[1,2-a]pyrimidin-4-one derivatives display significant aldose reductase inhibitory and antioxidant properties, important for therapeutic applications (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).
Chemical Reactivity and Applications
The chemical reactivity of these compounds provides insights into their potential applications. Abass and Mayas (2007) investigated the alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under phase transfer catalysis conditions, highlighting the formation of various 2-alkoxy products and novel derivatives (Abass & Mayas, 2007). Smirnov et al. (1992) studied the alkylation and electrophilic substitution reactions of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, revealing insights into the reactivity of the molecule at different positions (Smirnov, Nikitin, Chernyshev, Sorokin, Lezina, Zabrodnyaya, & Kaganskii, 1992).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to develop derivatives of pyrido[1,2-a]pyrimidin-4-ones. Guchhait and Priyadarshani (2015) developed a regioselective Ag(I)-promoted Pd-catalyzed C3-H activation-arylation of these compounds under aqueous conditions, offering an efficient access to 3-aryl-pyrido[1,2-a]pyrimidin-4-ones (Guchhait & Priyadarshani, 2015).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
7-bromo-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGJFNCVLKQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




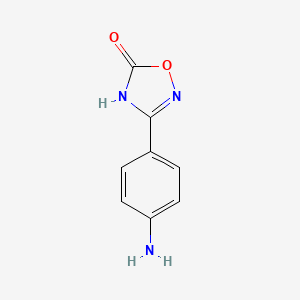
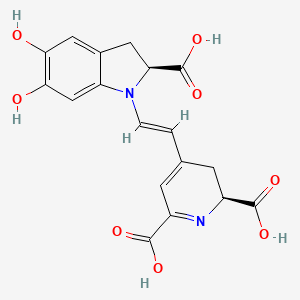
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
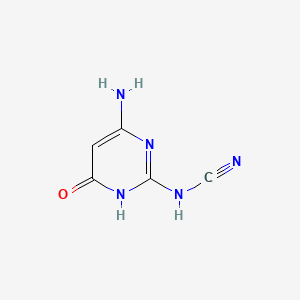
![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
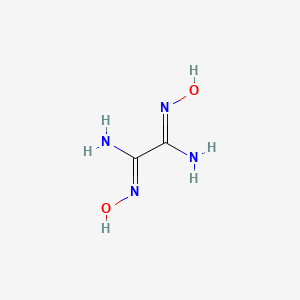
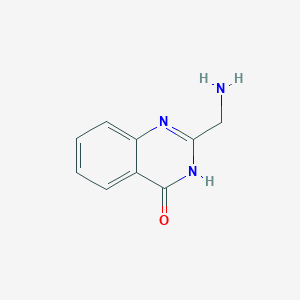
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)
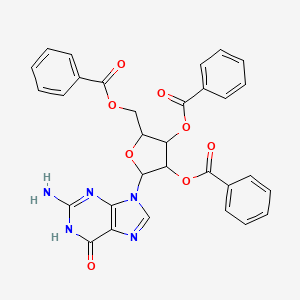
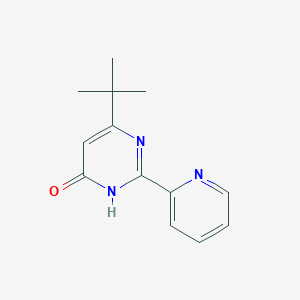
![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)